
3-(Dimethylamino)propane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H15ClN2O2S and a molecular weight of 202.7 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-(Dimethylamino)propane-1-sulfonamide hydrochloride typically involves the reaction of 3-(dimethylamino)propane-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
3-(Dimethylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
3-(Dimethylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes and pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
3-(Dimethylamino)propane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.
3-(Dimethylamino)-1-propylamine: This compound has a similar backbone but lacks the sulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C5H15ClN2O2S |
|---|---|
Poids moléculaire |
202.70 g/mol |
Nom IUPAC |
3-(dimethylamino)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-7(2)4-3-5-10(6,8)9;/h3-5H2,1-2H3,(H2,6,8,9);1H |
Clé InChI |
YLFKBWLXAKZGLX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCS(=O)(=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
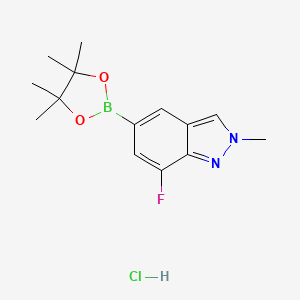
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)
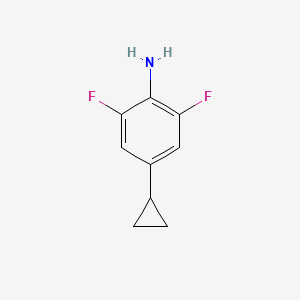
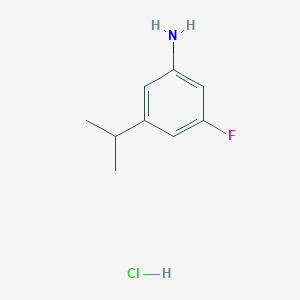
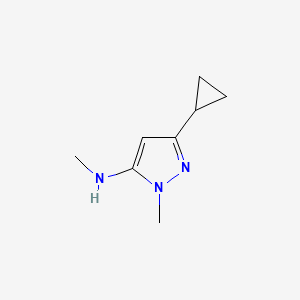
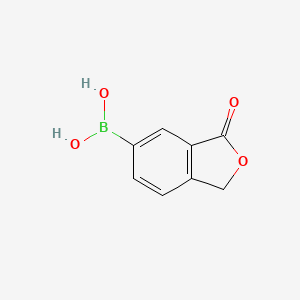

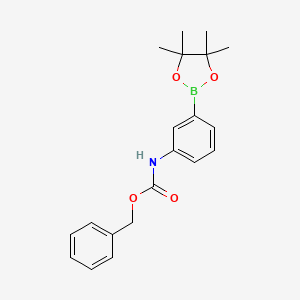


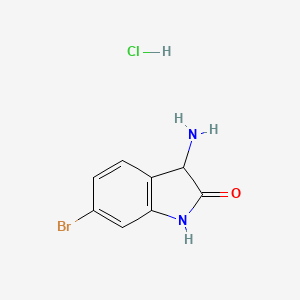
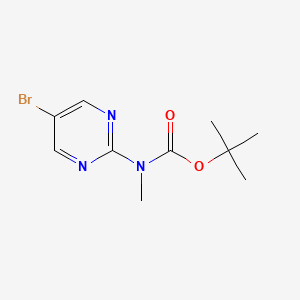
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
